

ATTO 488 NHS Ester: A Technical Guide for Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ATTO 488 NHS ester**, a fluorescent dye widely utilized in flow cytometry (FACS) and other fluorescence-based applications. This document details the dye's properties, experimental protocols for antibody and protein labeling, and key considerations for successful application in research and drug development.

Core Properties of ATTO 488 NHS Ester

ATTO 488 is a rhodamine-based fluorescent label renowned for its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5] [6] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and importantly, flow cytometry.[1][2][3][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of amino-containing molecules such as proteins, peptides, and amino-modified oligonucleotides.[1][7]

Spectral and Physicochemical Properties

A summary of the key quantitative data for **ATTO 488 NHS ester** is presented below. These parameters are crucial for designing flow cytometry experiments and interpreting results.



| Property | Value | Source |
|-------------------------------------|--|-----------|
| Excitation Maximum (λabs) | 500-501 nm | [3][5] |
| Emission Maximum (λem) | 520-523 nm | [1][3][5] |
| Molar Extinction Coefficient (εmax) | 9.0 x 10 ⁴ M ⁻¹ cm ⁻¹ | [3][5] |
| Fluorescence Quantum Yield (ηfl) | 80% | [3][5] |
| Fluorescence Lifetime (τfl) | 4.1 ns | [3][5] |
| Molecular Weight | 686.66 g/mol | [8] |
| Correction Factor (CF260) | 0.25 | [5] |
| Correction Factor (CF280) | 0.10 | [5] |

Note: Spectral properties can be influenced by the solvent and conjugation to a target molecule. The provided values are generally for the dye in aqueous solution.

Experimental Protocols Antibody and Protein Labeling with ATTO 488 NHS Ester

This section provides a detailed methodology for the covalent labeling of proteins, such as antibodies, with **ATTO 488 NHS ester**.

1. Preparation of Reagents:

Protein Solution:

- The protein should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1]
- If the protein is in a buffer containing amines (e.g., Tris or glycine) or ammonium salts, it must be dialyzed against PBS.[1][3]



- The recommended protein concentration is greater than 2 mg/mL to ensure efficient labeling.[1][3][7]
- For the labeling reaction, adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate (pH 8.3-9.0).[1][3][7] A final concentration of 100 mM sodium bicarbonate is often used.[7]

• ATTO 488 NHS Ester Stock Solution:

- Dissolve the ATTO 488 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM (e.g., 2 mg/mL).[1][3]
- This solution should be prepared immediately before use to avoid hydrolysis of the NHS ester.[3][5]

2. Conjugation Reaction:

- Molar Ratio: The optimal molar ratio of dye to protein can vary depending on the specific protein and desired degree of labeling (DOL). A starting point of a 10:1 molar ratio of dye to protein is recommended.[1] Ratios from 5:1 to 20:1 can be tested to find the optimal condition.[1] For antibodies, a 2-fold molar excess of the dye is often suitable.[3]
- Reaction: Add the calculated volume of the ATTO 488 NHS ester stock solution to the protein solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with continuous stirring or rotation.[1][3]

3. Purification of the Conjugate:

- Gel Permeation Chromatography: This is the recommended method for separating the labeled protein from the unreacted dye.[3]
 - Use a Sephadex G-25 column (or equivalent) with a diameter of at least 1 cm and a length of 12-30 cm.[3][9]
 - Equilibrate the column with PBS (pH 7.2-7.4).[3]



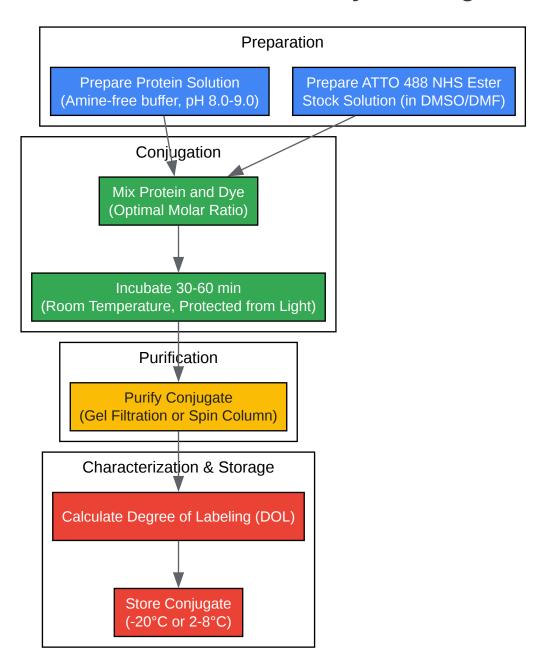
- · Load the reaction mixture onto the column.
- Elute with PBS. The first colored, fluorescent band to elute is the dye-protein conjugate.[3]
 [9] The free dye will elute as a second band.[3]
- Spin Desalting Columns: For smaller scale reactions (~100 μg of antibody), spin desalting columns are a convenient purification method.[10]
- Dialysis: While possible, dialysis is generally less efficient and slower than gel filtration for removing unconjugated dye.[3]
- 4. Characterization of the Conjugate:
- Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. An optimal DOL for antibodies is typically between 2 and 10.[1] For effective labeling of antibodies with ATTO 488, a DOL of 4-8 is often targeted.[1][10]
- Calculation of DOL:
 - Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A max, ~501-503 nm for ATTO 488).[1][10]
 - Calculate the protein concentration: Protein Concentration (M) = $[A_{280} (A_max \times CF_{280})] / \epsilon_{protein}$
 - Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.10 for ATTO 488) and ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[5][10]
 - Calculate the dye concentration: Dye Concentration (M) = A_max / ϵ_dye
 - Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (90,000 M⁻¹cm⁻¹ for ATTO 488).[3]
 - Calculate the DOL: DOL = Dye Concentration / Protein Concentration
- 5. Storage of the Conjugate:



- Store the labeled protein at 2-8°C, protected from light, for short-term storage (up to two weeks).[10]
- For long-term storage, add a cryoprotectant if necessary, create single-use aliquots, and store at -20°C or -80°C.[7][10] Avoid repeated freeze-thaw cycles.[1][7][10]

Visualizations

Experimental Workflow for Antibody Labeling

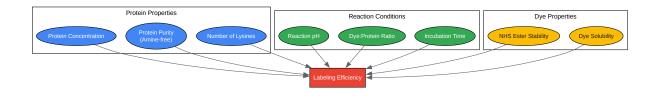




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Caption: Workflow for labeling antibodies with ATTO 488 NHS ester.

Factors Influencing Labeling Efficiency



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Caption: Key factors that influence the efficiency of protein labeling.

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